molecular formula C12H20ClNO B3301336 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride CAS No. 908596-56-5

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride

Cat. No. B3301336
CAS RN: 908596-56-5
M. Wt: 229.74 g/mol
InChI Key: GOYMAELPUBCHAB-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride, or AETBH, is a hydrochloride salt of a tertiary amine compound. It is primarily used as a reagent in organic synthesis and as a catalyst in a variety of reactions. AETBH is a versatile compound, with a range of applications in both organic and inorganic chemistry.

Scientific Research Applications

Synthesis of Polyamides and Polyimides

  • 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride serves as a key intermediate in synthesizing ortho-linked polyamides with significant thermal stability, characterized by high glass transition temperatures (most >200°C) and considerable weight loss temperatures in excess of 480°C under nitrogen or air atmospheres. These polyamides exhibit excellent solubility in various polar solvents and can form transparent, flexible, and tough films, highlighting their potential for advanced material applications (Hsiao et al., 2000).
  • Similarly, aromatic polyamides synthesized from derivatives of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride show remarkable solubility and thermal properties, including high glass transition temperatures (209-267°C) and substantial thermal degradation thresholds (>460°C in nitrogen), suggesting their utility in creating durable polymeric films (Yang et al., 1999).

Advanced Material Properties

  • The incorporation of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride derivatives in polyimide synthesis leads to materials with low dielectric constants (2.74−2.92), minimal moisture absorption, and high glass transition temperatures (276−398 °C), indicating their potential in electronic and aerospace applications due to their excellent solubility and thermal stability (Chern & Tsai, 2008).
  • Novel diamines containing bulky tert-butyl substituents derived from 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride are used to produce polyimides with high tensile strength, good solubility, and elevated glass transition temperatures, demonstrating their applicability in creating robust and flexible polymeric materials (Liaw & Liaw, 1996).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various cellular functions.

Mode of Action

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride reduces the activity of sodium-potassium ATPase and stimulates the reuptake function of sarcoplasmic calcium ATPase isoform 2 . By inhibiting sodium-potassium ATPase, it increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry .

Biochemical Pathways

The compound affects the sodium-potassium pump and calcium transport pathways . By inhibiting the sodium-potassium pump, it disrupts the balance of sodium and potassium ions in the cell, leading to an increase in intracellular sodium. This increase in sodium reverses the sodium/calcium exchanger, leading to an increase in intracellular calcium .

Result of Action

The increase in intracellular calcium due to the action of 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride can have various effects at the molecular and cellular levels. Calcium is a crucial second messenger in cells and plays a vital role in many cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

properties

IUPAC Name

2-(4-tert-butylphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYMAELPUBCHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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